molecular formula C8H6Br2 B3344326 alpha.,beta-Dibromostyrene CAS No. 6607-46-1

alpha.,beta-Dibromostyrene

Cat. No.: B3344326
CAS No.: 6607-46-1
M. Wt: 261.94 g/mol
InChI Key: PBTWQCPURDEMRQ-SOFGYWHQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha.,beta-Dibromostyrene can be synthesized through the dibromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regio- and stereoselective, producing the desired dibrominated product under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the dehydrobromination of 2-bromoethyl dibromobenzene in the presence of a phase transfer catalyst. This process is carried out in an aqueous alcoholic alkaline medium at temperatures ranging from 0°C to 150°C .

Chemical Reactions Analysis

Types of Reactions

Alpha.,beta-Dibromostyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Polymerization: It can participate in polymerization reactions to form polymers with unique properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while oxidation can produce corresponding brominated carboxylic acids.

Scientific Research Applications

Alpha.,beta-Dibromostyrene has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha.,beta-Dibromostyrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Alpha.,beta-Dibromostyrene can be compared with other dibrominated styrenes and related compounds:

    Alpha.,beta-Dichlorostyrene: Similar in structure but with chlorine atoms instead of bromine.

    Alpha.,beta-Diiodostyrene: Contains iodine atoms, making it more reactive than its brominated counterpart.

    Alpha.,beta-Difluorostyrene: Fluorine atoms provide different reactivity and properties.

The uniqueness of this compound lies in its specific reactivity and the applications it enables in various fields of research and industry .

Properties

CAS No.

6607-46-1

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

[(E)-1,2-dibromoethenyl]benzene

InChI

InChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+

InChI Key

PBTWQCPURDEMRQ-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\Br)/Br

SMILES

C1=CC=C(C=C1)C(=CBr)Br

Canonical SMILES

C1=CC=C(C=C1)C(=CBr)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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